molecular formula C19H29N3O B13574710 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide

2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide

Cat. No.: B13574710
M. Wt: 315.5 g/mol
InChI Key: YFMJDMOROKAOIF-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is a chemical compound that features a piperidine ring, an amine group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The amine group can be introduced through reductive amination or other amination reactions . The benzamide structure is then formed by reacting the amine with benzoyl chloride or a similar reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is unique due to its specific combination of a piperidine ring, amine group, and benzamide structure.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C19H29N3O/c1-21(16-7-3-2-4-8-16)19(23)17-9-5-6-10-18(17)22-13-11-15(20)12-14-22/h5-6,9-10,15-16H,2-4,7-8,11-14,20H2,1H3

InChI Key

YFMJDMOROKAOIF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2N3CCC(CC3)N

Origin of Product

United States

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